1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and phenyl groups in the structure enhances its chemical properties and biological activity.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction typically requires heating in the presence of a suitable solvent such as ethylene glycol for a specified duration . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or phenyl groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent sensor due to its photophysical properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole moiety but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-c]quinolin-3,4-diones: These compounds have a similar core structure but contain additional functional groups that influence their chemical and biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824968-53-8 |
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Molecular Formula |
C17H12FN3 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
8-fluoro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-9-12(18)7-8-13(14)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
IBQHQKMECGVSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC(=C3)F)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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